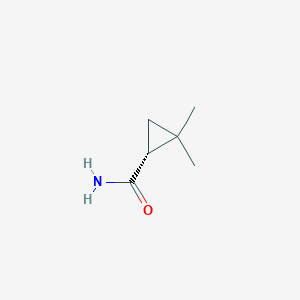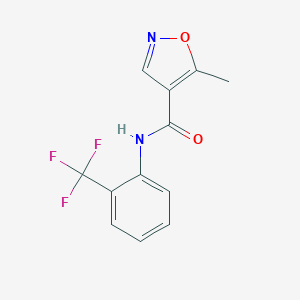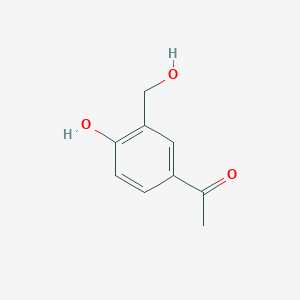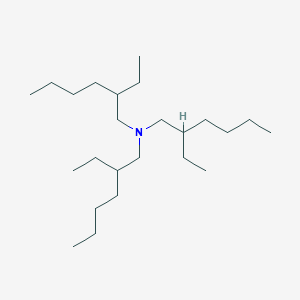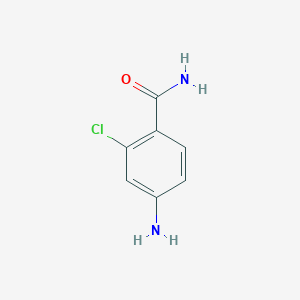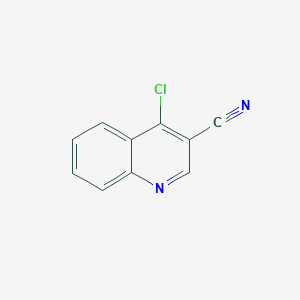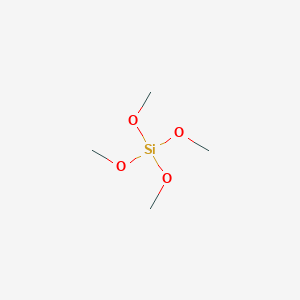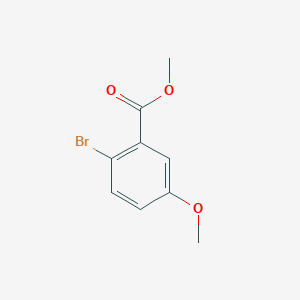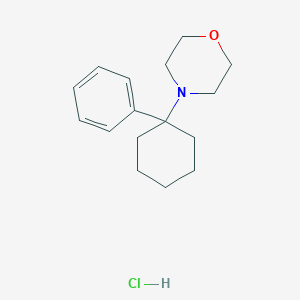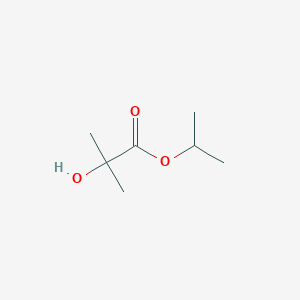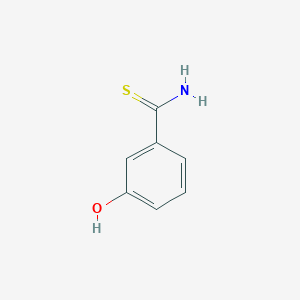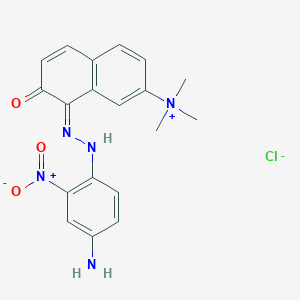
碱性棕17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Basic Brown 17, also known as C.I. 21000, is a monoazo dye commonly used in the cosmetic industry, particularly in hair dye products. It is characterized by its dark brown color and is known for its ability to function as a direct, non-oxidative hair dye .
科学研究应用
Basic Brown 17 has several applications in scientific research:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in staining techniques for biological specimens.
Medicine: Research into the potential toxicological effects of Basic Brown 17 has implications for its safety in cosmetic products.
作用机制
Target of Action
Basic Brown 17 is primarily used as a non-oxidative hair dye . Its primary target is the hair shaft, where it imparts color by penetrating the hair cuticles and depositing color .
Mode of Action
As a direct, non-oxidative hair dye, Basic Brown 17 works by depositing color directly onto the hair shaft . The dye molecules are small enough to penetrate the hair cuticle and enter the hair shaft, where they interact with the hair’s natural pigment to change its color .
Biochemical Pathways
It is known that the dye interacts with the hair’s natural pigment to alter its color
Pharmacokinetics
Instead, the dye gradually fades over time due to washing and exposure to environmental factors .
Result of Action
The primary result of Basic Brown 17’s action is a change in hair color . The dye penetrates the hair shaft and alters the hair’s natural pigment, resulting in a new color that can range from subtle to dramatic, depending on the concentration of the dye and the original hair color .
Action Environment
The action of Basic Brown 17 can be influenced by various environmental factors. For example, the dye’s efficacy and stability can be affected by the pH of the hair product it is used in, the temperature at which the dye is applied, and the duration of application . Additionally, external factors such as sunlight, heat styling, and frequent washing can cause the dye to fade more quickly .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Basic Brown 17 typically involves the diazotization of 2-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .
Industrial Production Methods: Industrial production of Basic Brown 17 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a dark brown fine powder with a molecular weight of 401.85 (as the chloride) .
化学反应分析
Types of Reactions: Basic Brown 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve electrophilic reagents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .
相似化合物的比较
Basic Red 118: A similar monoazo dye with a red hue, often used in combination with Basic Brown 17 to achieve different shades.
2-nitrobenzene-1,4-diamine: An impurity found in Basic Brown 17, which can also function as a dye.
7-hydroxy-N,N,N-trimethylnaphthalene-2-aminium chloride: Another related compound with similar applications.
Uniqueness: Basic Brown 17 is unique due to its specific molecular structure, which provides a distinct dark brown color. Its ability to function as a direct, non-oxidative hair dye sets it apart from other dyes that require oxidative conditions for color development .
属性
CAS 编号 |
68391-32-2 |
|---|---|
分子式 |
C19H20N5O3.Cl C19H20ClN5O3 |
分子量 |
401.8 g/mol |
IUPAC 名称 |
[8-[(4-amino-3-nitrophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H19N5O3.ClH/c1-24(2,3)14-7-4-12-5-9-18(25)19(15(12)11-14)22-21-13-6-8-16(20)17(10-13)23(26)27;/h4-11H,1-3H3,(H2-,20,21,22,25);1H |
InChI 键 |
CMPPYVDBIJWGCB-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=O)C2=NNC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] |
手性 SMILES |
C[N+](C)(C)C1=CC\2=C(C=C1)C=CC(=O)/C2=N/NC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] |
规范 SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC(=C(C=C3)N)[N+](=O)[O-])O.[Cl-] |
同义词 |
basic brown 17; 8-[(4-Amino-3-nitrophenyl)azo]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium Chloride; 8-[2-(4-Amino-3-nitrophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium Chloride; _x000B_ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Basic Brown 17 be detected in real-world samples, and how sensitive is the detection method?
A1: Yes, Basic Brown 17 can be effectively detected in real-world samples. Research has demonstrated its detection in tap water samples using electrochemical sensing with TiO2 nanotubular array electrodes []. This method exhibited a detection limit of 1.3×10−7 mol L−1, highlighting its sensitivity for monitoring this hair dye in environmental samples [].
Q2: Does the presence of other hair dyes interfere with the detection of Basic Brown 17?
A2: Importantly, the performance of the detection system remained unaffected by other hair dyes, ensuring accurate and specific detection of Basic Brown 17 []. This finding is crucial for real-world applications where multiple dyes might be present.
Q3: What is the potential of Basic Brown 17 to permeate the skin?
A3: Research using excised pig skin, a model recommended for percutaneous penetration studies by the SCCNFP and OECD [], reveals insights into Basic Brown 17's bioavailability. This in vitro method demonstrated that Basic Brown 17, particularly when formulated in a standard hair dye solution, shows a quantifiable degree of bioavailability []. This suggests a potential for skin absorption, highlighting the importance of safety evaluations for this hair dye.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


